7-Methoxy-2-tetralone
Overview
Description
Synthesis Analysis
7-Methoxy-2-tetralone has been synthesized through various methods. Ghatak et al. (2003) achieved the synthesis of methoxy and hydroxy containing tetralones, including 7-methoxy regioisomers, using a directed metallation procedure followed by regioselective methylene oxidation, highlighting the compound's accessibility as a building block for further chemical transformations (Ghatak et al., 2003). Additionally, Packer and Whitehurst (1978) demonstrated a stereospecific conversion of 6-methoxy-1-tetralone into 7-methoxy derivatives, underscoring the synthetic versatility and the potential for creating complex structures from simple beginnings (Packer & Whitehurst, 1978).
Molecular Structure Analysis
The molecular structure of 7-methoxy-2-tetralone has been explored through various synthetic and analytical techniques. Yu et al. (2005) synthesized a compound by reacting 7-methoxy-2-tetralone with 3,4-methylenedioxybenzylidenemalononitrile, where X-ray analysis revealed the pyran ring and the fused six-membered ring adopt boat and screw-boat forms, respectively, showcasing the structural diversity attainable from 7-methoxy-2-tetralone (Yu et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of 7-methoxy-2-tetralone has been utilized in various chemical reactions to produce a wide array of compounds. For example, its reaction with bromination, reduction, and protection steps has been detailed by Poon and Banerjee (2009), illustrating its utility in complex synthetic pathways (Poon & Banerjee, 2009).
Physical Properties Analysis
The determination of 7-methoxy-1-tetralone by high-performance liquid chromatography has been established, providing a method for analyzing its physical properties and related substances with high accuracy and reproducibility (Jian-yun, 2011).
Scientific Research Applications
Anti-Cancer Potential : 7-Methoxy-1-tetralone has been studied for its anti-proliferative and anti-migratory effects in hepatocellular carcinoma cells. This compound showed significant suppression of cell proliferation and migration, and induced apoptosis in HepG2 cells. It regulated proteins associated with cancer progression, indicating its potential as an anti-tumor agent (Wen et al., 2020).
Synthesis of Derivatives : Research has been conducted on the efficient synthesis of various derivatives of 7-methoxy-2-tetralone, which are valuable for further chemical transformations and potential applications in synthesizing biologically active compounds (Poon et al., 2009).
Intermediate for Bioactive Molecules : The synthesis of methoxy and hydroxy containing tetralones, including 7-methoxy-2-tetralone, has been achieved, offering a general route for preparing oxygenated tetralone analogs. These analogs are useful as building blocks for molecules of biological interest (Ghatak et al., 2003).
Natural Product Synthesis : 7-Methoxy-α-tetralone has been used in the synthesis of natural products like diterpenes, sesquiterpenes, and other compounds. It serves as a suitable starting material due to its reactive nature and structural versatility (Poon et al., 2008).
Analytical Chemistry : High-performance liquid chromatography methods have been established for determining 7-methoxy-1-tetralone and its related substances, highlighting its significance in analytical studies (Yang Jian-yun, 2011).
properties
IUPAC Name |
7-methoxy-3,4-dihydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAPZXNZOJGVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=O)C2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194296 | |
Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-tetralone | |
CAS RN |
4133-34-0 | |
Record name | 7-Methoxy-2-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4133-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-2-tetralone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004133340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-METHOXY-2-TETRALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF978B639S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.